molecular formula C21H32N2O8 B112176 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid CAS No. 187960-74-3

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

Cat. No.: B112176
CAS No.: 187960-74-3
M. Wt: 440.5 g/mol
InChI Key: HOQVHRMJXLYZNT-UHFFFAOYSA-N
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Description

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is a useful research compound. Its molecular formula is C21H32N2O8 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O8/c1-20(2,3)30-18(26)22-7-9-28-15-11-14(17(24)25)12-16(13-15)29-10-8-23-19(27)31-21(4,5)6/h11-13H,7-10H2,1-6H3,(H,22,26)(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVHRMJXLYZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452385
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187960-74-3
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Versatile Chemical Scaffold

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is a key intermediate in the synthesis of a wide array of complex molecules. chemimpex.com Its structural framework, characterized by a central benzoic acid core symmetrically substituted with two Boc-protected aminoethoxy side chains, provides a robust platform for further chemical elaboration. This strategic arrangement of functional groups allows for its application in diverse fields such as drug development, bioconjugation, and polymer chemistry. chemimpex.com

In medicinal chemistry, this compound serves as a crucial building block for the synthesis of pharmaceutical agents, particularly in the development of targeted therapies. chemimpex.com The bifunctional nature of the protected amines allows for the attachment of two different molecular entities, or the creation of multivalent constructs, which can enhance the binding affinity and specificity of a drug to its biological target.

The presence of the carboxylic acid group on the aromatic ring provides a convenient handle for conjugation to other molecules, such as peptides, proteins, or drug delivery vehicles. chemimpex.com This makes this compound an excellent candidate for use in bioconjugation, where the precise linking of different molecular components is essential for creating effective therapeutic and diagnostic agents. chemimpex.com

Furthermore, in the realm of polymer chemistry, this compound is utilized in the creation of specialized polymers with enhanced biocompatibility. chemimpex.com The ability to incorporate this scaffold into polymer backbones or as pendant groups allows for the tailoring of material properties for specific biomedical applications, such as in the manufacturing of medical devices.

Strategic Advantages of Functional Groups

The Role of Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from a combination of factors that make it particularly advantageous for multi-step syntheses.

The primary function of the Boc group is to temporarily mask the reactivity of the primary amines, preventing them from participating in unwanted side reactions while other parts of the molecule are being modified. This protection is robust enough to withstand a variety of reaction conditions, including those involving nucleophiles and bases.

A key strategic advantage of the Boc group is its acid-lability. It can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine. This deprotection step is highly efficient and generally does not affect other acid-stable functional groups that may be present in the molecule. This orthogonality allows for the selective deprotection of the amines without disturbing other parts of the molecular architecture.

The presence of two Boc-protected amines in this compound offers the potential for creating symmetrical or unsymmetrical derivatives. Both protecting groups can be removed simultaneously to yield a diamine, or, with careful selection of reagents and conditions, it may be possible to achieve selective deprotection, further expanding the synthetic possibilities.

The Utility of the Carboxylic Acid Functionality

The carboxylic acid group is another cornerstone of the synthetic utility of this scaffold. It serves as a versatile handle for a wide range of chemical transformations, most notably amide bond formation. Through the use of standard peptide coupling reagents, the carboxylic acid can be readily coupled with amines to form stable amide linkages. This is a fundamental reaction in the synthesis of peptides and in the conjugation of the scaffold to amine-containing molecules.

The carboxylic acid can also be converted into other functional groups, such as esters, acid chlorides, or amides, further expanding its synthetic utility. The reactivity of the carboxylic acid is orthogonal to the Boc-protected amines, meaning that reactions at the carboxylic acid can be performed without affecting the protected amines, and vice versa. This mutual stability allows for a high degree of control over the synthetic sequence.

This orthogonality is a critical feature for the strategic design of complex molecules. For instance, the carboxylic acid can be activated and coupled to a desired molecule, followed by the deprotection of the Boc groups to reveal the primary amines for subsequent functionalization. This stepwise approach is fundamental to the construction of well-defined and complex molecular architectures.

PropertyValue
CAS Number 187960-74-3
Molecular Formula C21H32N2O8
Molecular Weight 440.49 g/mol
Appearance White powder
Purity ≥ 99% (HPLC)
Melting Point 136-142 °C

Applications in Chemical Biology and Biomedical Sciences

Rational Design and Synthesis of Bioconjugates

The rational design of bioconjugates is a cornerstone of modern therapeutic development, aiming to combine the distinct properties of different molecular entities to achieve a synergistic effect. 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is an exemplary tool in this regard, offering a scaffold for the precise assembly of such conjugates.

The chemical versatility of this compound lies in its orthogonal reactive sites. The carboxylic acid group can be readily activated to form amide bonds with primary or secondary amines present on biomolecules. Standard coupling reagents, such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., NHS or HOBt), are commonly employed for this purpose.

Conversely, the two primary amine functionalities are protected by the tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the free amines. These deprotected amines can then be subjected to a range of bioconjugation reactions, including acylation, alkylation, or reaction with isothiocyanates, to attach other molecules of interest. This sequential deprotection and conjugation strategy allows for the controlled and stepwise assembly of complex molecular constructs.

Table 1: Functional Groups of this compound and Their Conjugation Potential

Functional GroupReactive HandleCommon Conjugation ChemistryPotential Biomolecular Targets
Carboxylic Acid-COOHAmide bond formation (EDC/NHS coupling)Primary amines (e.g., lysine (B10760008) residues in proteins)
Boc-Protected Amine-NHBocDeprotection to -NH2 followed by acylation, etc.Carboxylic acids, activated esters

The ability to connect with a diverse array of biomolecules makes this compound a valuable linker in creating novel therapeutic and diagnostic agents.

Peptides: The carboxylic acid of the linker can be coupled to the N-terminus or a lysine side chain of a peptide. nih.gov Following Boc deprotection, the revealed amines can be used to attach other moieties, such as imaging agents or cytotoxic drugs. This approach is instrumental in the development of peptide-drug conjugates (PDCs). nih.govacs.org

Proteins: For larger biomolecules like proteins and antibodies, the linker can be conjugated to surface-exposed lysine residues. The bifunctional nature of the linker allows for the attachment of two separate molecules to the protein, potentially creating bispecific antibodies or proteins with dual functionalities.

Nucleic Acids: While less common, conjugation to nucleic acids is also feasible. Modified oligonucleotides with amine functionalities can be coupled to the carboxylic acid of the linker, enabling the attachment of other molecules to the nucleic acid strand for applications in gene delivery and diagnostics.

A significant area of application for versatile linkers like this compound is in the field of targeted cancer therapy.

Antibody-Drug Conjugates (ADCs): ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic agent. nih.gov The linker plays a crucial role in the stability and efficacy of an ADC. The bifunctional nature of this compound makes it a candidate for the development of multivalent drug linkers, which can increase the drug-to-antibody ratio (DAR) and potentially enhance the potency of the ADC. nih.gov

Targeted Small Molecule Conjugates: In this approach, a small molecule with affinity for a specific receptor on cancer cells is used as the targeting agent. The linker serves to connect this targeting moiety to a cytotoxic payload. The twin aminoethoxy side chains of this compound can be used to attach two drug molecules, creating a conjugate with a higher drug load.

Integration into Drug Delivery Systems

Beyond its role as a simple linker, this compound can be incorporated into more complex drug delivery systems to enhance their therapeutic performance.

The development of targeted drug delivery systems, such as nanoparticles and liposomes, is a major focus of nanomedicine. nih.govmdpi.com These vehicles can be engineered to specifically recognize and accumulate at the site of disease. The carboxylic acid functionality of this compound can be used to anchor the molecule to the surface of these delivery vehicles. Subsequent deprotection of the Boc groups provides reactive handles for the attachment of targeting ligands, such as peptides or antibodies, that can direct the delivery system to the desired cells or tissues.

The incorporation of this compound into peptide conjugates and biomaterials can significantly improve the therapeutic efficacy of drugs. researchgate.net

Peptide Conjugates: As previously mentioned, this linker is valuable in the synthesis of PDCs. By creating multivalent PDCs, where two drug molecules are attached to a single peptide via the linker, the localized concentration of the therapeutic agent at the target site can be increased, leading to enhanced efficacy. acs.org

Biomaterials: The benzoic acid derivative can be used to functionalize biomaterials, such as hydrogels and polymers, for controlled drug release. nih.govnih.gov The linker can be incorporated into the polymer backbone, and drugs can be attached to the deprotected amine groups. The release of the drug can then be controlled by the degradation of the biomaterial or by the cleavage of the linker under specific physiological conditions. bezwadabiomedical.com

Table 2: Research Findings on the Application of Benzoic Acid Derivatives in Drug Delivery

Application AreaKey Findings
Multivalent Drug Linkers for ADCs Branched peptide cores with multiple attachment points can yield ADCs with higher drug-to-antibody ratios, potentially increasing potency. nih.gov
Peptide-Drug Conjugates (PDCs) PDCs can overcome limitations of small molecule drugs, such as poor solubility and lack of targeting, leading to improved therapeutic outcomes. nih.gov
Functionalized Biomaterials Benzoic acid derivatives can be used to modify biomaterials to impart antioxidant properties and control drug release for applications in treating neurodegenerative diseases. nih.gov

Utilization in siRNA Delivery Systems

The effective delivery of small interfering RNA (siRNA) to target cells remains a significant challenge in the development of RNA-based therapeutics. Cationic lipids and lipid nanoparticles (LNPs) have been extensively investigated as non-viral vectors for siRNA delivery. The design of these lipid-based carriers is crucial for encapsulating and protecting the siRNA, facilitating its cellular uptake, and ensuring its release into the cytoplasm to exert its gene-silencing effects.

While direct utilization of this compound in commercially available or late-stage clinical siRNA delivery systems is not prominently documented in publicly available research, its structural motifs are highly relevant to the design of novel cationic lipids. The presence of two primary amino groups, which can be deprotected from their Boc-protected form, allows for the creation of a polycationic head group. This positive charge is essential for complexing with the negatively charged phosphate (B84403) backbone of siRNA.

The general strategy for developing cationic lipids for siRNA delivery involves the synthesis of amphiphilic molecules containing a hydrophilic, positively charged headgroup and a hydrophobic tail. The benzoic acid core of this compound can serve as a central scaffold to which hydrophobic lipid tails can be attached, typically through amide or ester linkages. The two aminoethoxy side chains, after deprotection, would then constitute the cationic headgroup. The distance and flexibility of the ethoxy linkers can also influence the efficiency of siRNA binding and release.

Contributions to Medicinal Chemistry and Drug Discovery

The structural attributes of this compound make it a valuable scaffold and linker molecule in medicinal chemistry and drug discovery. The Boc-protected amino groups offer orthogonal protection, allowing for selective chemical modifications, while the carboxylic acid group provides a convenient handle for conjugation to other molecules of interest.

Scaffold for the Development of Targeted Pharmaceutical Agents

The concept of targeted drug delivery aims to increase the therapeutic efficacy of a drug while minimizing its off-target side effects. This is often achieved by conjugating a potent drug molecule to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes and binds to receptors or antigens on the surface of diseased cells. In such conjugates, a chemical linker is required to connect the drug and the targeting ligand.

This compound is well-suited for this role as a bifunctional linker. rsc.org The carboxylic acid can be activated and coupled to a targeting ligand, while the two Boc-protected amino groups can be deprotected to allow for the attachment of one or two drug molecules. This divalent nature can be advantageous for increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or for creating multivalent drug conjugates that can enhance binding affinity and therapeutic potency.

Modulators of Biological Pathways and Enzyme Activity (e.g., Integrin Antagonists, IKK Inhibitors)

The benzoic acid scaffold is a common feature in a wide range of biologically active molecules. By functionalizing the benzoic acid core with different chemical moieties, medicinal chemists can design compounds that interact with specific biological targets, such as enzymes and receptors, to modulate their activity.

Integrin Antagonists: Integrins are a family of cell surface receptors that play crucial roles in cell adhesion, signaling, and migration. They are implicated in various diseases, including cancer, inflammation, and thrombosis. The development of integrin antagonists is therefore an active area of research. Many small-molecule integrin antagonists are peptidomimetics that mimic the natural Arg-Gly-Asp (RGD) binding motif of integrin ligands. While there is no direct evidence in the scientific literature of this compound being used as a scaffold for integrin antagonists, its structure could potentially be adapted for this purpose. The two aminoethoxy side chains could be functionalized with pharmacophores that mimic the arginine and aspartic acid residues of the RGD sequence, while the benzoic acid core would serve as a rigid scaffold to present these groups in the correct spatial orientation for binding to the integrin.

IKK Inhibitors: IκB kinase (IKK) is a key enzyme in the NF-κB signaling pathway, which is a central regulator of inflammation and immunity. Inhibitors of IKK are being investigated as potential treatments for inflammatory diseases and cancer. Research in this area has led to the discovery of 2-amino-3,5-diarylbenzamides as a class of potent and selective IKK inhibitors. uliege.be Although this compound belongs to a different chemical class, the underlying 3,5-disubstituted benzoic acid scaffold is a shared feature. This suggests that with appropriate chemical modifications, derivatives of this compound could be explored for their potential to inhibit IKK or other kinases.

Exploration in Areas Such as Neurological Disorders and Anti-inflammatory Research

Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including the treatment of neurological disorders and inflammatory conditions. The versatility of the benzoic acid scaffold allows for the introduction of various functional groups to modulate the pharmacological properties of the resulting compounds.

Neurological Disorders: The development of drugs for neurological disorders is challenged by the need for compounds to cross the blood-brain barrier. The physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity, play a critical role in its ability to penetrate the central nervous system. The structure of 3,5-Bis[2-(Boc-amino)ethoxy)-benzoic acid, with its combination of a rigid aromatic core and flexible side chains, offers a template that can be modified to optimize these properties. While specific studies on the use of this compound in neurological research are not prominent, the general utility of the benzoic acid scaffold in this area is well-established.

Anti-inflammatory Research: Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Benzoic acid derivatives have a long history in this field, with salicylic (B10762653) acid (2-hydroxybenzoic acid) being the active metabolite of aspirin. Modern anti-inflammatory drug discovery often involves the synthesis of compounds that target specific inflammatory pathways, such as the NF-κB pathway mentioned earlier. The potential for derivatives of 3,5-Bis[2-(Boc-amino)ethoxy)-benzoic acid to act as IKK inhibitors highlights its relevance to anti-inflammatory research. Furthermore, the compound could be used as a linker to conjugate known anti-inflammatory drugs to targeting moieties to improve their delivery to sites of inflammation.

Engineering of Advanced Materials and Supramolecular Architectures

Construction of Dendrimeric and Hyperbranched Polymers

The synthesis of dendrimers and hyperbranched polymers relies on the use of monomers that possess multiple reactive sites, enabling the generation of branched structures. 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is an exemplary AB2-type monomer, where the carboxylic acid ('A' functionality) can react with the amine groups ('B' functionalities) after deprotection of the Boc groups. This dual reactivity is fundamental to its application in constructing dendritic and hyperbranched polymers.

In the realm of dendrimer synthesis, this compound can serve dual roles as both a core and a branching unit. When utilized as a core, the carboxylic acid moiety can be activated and reacted with a molecule containing multiple amine groups, initiating the divergent growth of the dendrimer. Conversely, and more commonly for this type of molecule, it can act as a branching unit. In a convergent synthesis approach, the Boc-protected amine groups can be deprotected and reacted with the activated carboxylic acid of a dendron, thereby extending the dendritic structure.

The versatility of this compound is further highlighted by the use of its derivatives in dendrimer synthesis. For instance, a closely related compound, methyl 3,5-bis(2-azidoethoxy)benzoate, has been employed as a core structure in the synthesis of dendrimers. In this case, the azide (B81097) groups serve as precursors to amine functionalities, which can then be used for further branching. This demonstrates the adaptability of the 3,5-bis(alkoxy)benzoic acid scaffold in dendrimer construction.

Table 1: Properties of this compound

Property Value
Molecular Formula C₂₁H₃₂N₂O₈
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMSO and DMF

| Functional Groups | 1x Carboxylic acid, 2x Boc-protected amines |

Glycodendrimers are a class of dendrimers with carbohydrate moieties on their periphery. These structures are of significant interest in biomedical applications due to their ability to mimic the multivalent presentation of carbohydrates on cell surfaces, which is crucial for many biological recognition processes. The scaffold of this compound is well-suited for the synthesis of glycodendrimers.

After deprotection of the Boc groups to reveal the primary amines, these can be functionalized with carbohydrate units through various conjugation techniques, such as reductive amination or the formation of amide bonds. The benzoic acid core provides a stable anchor for the dendritic wedges, and the ethoxy linkers offer flexibility to the resulting structure. The multivalent display of sugars on the dendrimer surface can lead to enhanced binding affinity to lectins, the carbohydrate-binding proteins involved in cell-cell recognition, adhesion, and signaling.

Dendrimers can serve as scaffolds for the development of artificial enzymes and catalytic systems by providing a defined microenvironment for catalytic groups. The interior cavities and surface functionalities of dendrimers can be tailored to create active sites that mimic those of natural enzymes.

While direct use of this compound in this specific application is not extensively documented, its potential is evident. The deprotected amine groups can be functionalized with catalytically active moieties, such as metal complexes or organic catalysts. The dendritic architecture allows for the precise positioning of these catalytic groups, potentially leading to cooperative effects and enhanced catalytic activity and selectivity. The benzoic acid core can also play a role in substrate binding or in modulating the local environment of the catalytic site.

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the self-assembly of molecules into well-defined, functional structures. This compound possesses functional groups that can participate in a variety of non-covalent interactions, making it a valuable component in the design of self-assembling systems.

The benzoic acid moiety of the molecule is a key player in directing self-assembly. Carboxylic acids are known to form strong hydrogen-bonded dimers. This predictable interaction can be exploited to create linear or more complex supramolecular polymers. Furthermore, the aromatic core can engage in π-π stacking interactions, which can further stabilize the assembled structures.

Upon deprotection of the Boc groups, the resulting amine functionalities introduce additional hydrogen bonding capabilities. The interplay of hydrogen bonding between the carboxylic acid and amine groups, along with aromatic interactions, can lead to the formation of highly ordered supramolecular architectures, such as sheets, fibers, or capsules. The ethoxy linkers provide conformational flexibility, which can influence the packing and morphology of the self-assembled structures.

Molecular recognition is the specific binding of a guest molecule to a host molecule through non-covalent interactions. The functional groups of this compound can be tailored to create specific binding pockets for guest molecules.

The carboxylic acid can interact with complementary functional groups, such as amides or other carboxylic acids, through hydrogen bonding. The deprotected amine groups can also act as hydrogen bond donors and acceptors. The aromatic ring can participate in cation-π and π-π interactions. By incorporating this molecule into larger dendritic or polymeric structures, it is possible to create multivalent hosts with enhanced binding affinity and selectivity for specific guests. This is particularly relevant in the development of sensors, drug delivery systems, and materials for molecular separation.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Applications in Soft Matter and Molecular Biomaterials

While the inherent properties of this compound suggest its utility in the creation of soft matter and molecular biomaterials, specific research detailing its direct application in these areas is not extensively documented in publicly available literature. However, its structural motifs are akin to those used in the synthesis of dendrimers and other polymers that form the basis of various biomaterials. mdpi.com

The dual aminoethoxy side chains, once deprotected, offer sites for polymerization or conjugation, which could lead to the formation of hydrogels or self-assembling systems. The benzoic acid core can participate in hydrogen bonding and aromatic stacking interactions, which are crucial for the stability and responsiveness of many soft materials. For instance, derivatives of this compound could potentially be designed to self-assemble into nanofibers, vesicles, or stimuli-responsive gels for applications in tissue engineering and drug delivery. The biocompatibility of such materials would be a key area for investigation.

Potential Application AreaDesign Principle Utilizing this compoundHypothetical Research Focus
Hydrogels for Drug Delivery Incorporation into a polymer backbone via the carboxylic acid and deprotected amino groups.Investigating the swelling behavior and drug release kinetics in response to pH or temperature changes.
Self-Assembling Nanofibers Modification to introduce moieties that drive directional non-covalent interactions.Characterizing the morphology and mechanical properties of the resulting nanofibers for tissue scaffolding.
Stimuli-Responsive Vesicles Synthesis of amphiphilic derivatives that can form bilayer structures.Studying the encapsulation and triggered release of therapeutic agents from these vesicles.

Functionalization of Nanomaterials

The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications, such as enhancing their dispersion, biocompatibility, and targeting capabilities. The structure of this compound makes it a candidate for the surface modification of various nanomaterials, although specific examples of its use are not prevalent in current research literature.

Surface Modification of Carbon Nanomaterials

Carbon nanomaterials, including graphene and carbon nanotubes (CNTs), often require surface functionalization to improve their processability and to introduce specific functionalities. While general methods for the functionalization of carbon nanomaterials are well-established, the use of this compound for this purpose has not been specifically reported.

Theoretically, the carboxylic acid group of this compound could be covalently attached to the surface of carbon nanomaterials that have been pre-functionalized with amine groups. Conversely, after deprotection of the Boc groups, the resulting primary amines could react with carboxylated carbon nanomaterials. These approaches would tether the molecule to the nanomaterial surface, presenting the flexible ethoxy chains outwards. This could potentially improve the dispersion of the nanomaterials in certain solvents and provide anchor points for further modification.

Carbon NanomaterialPotential Functionalization StrategyAnticipated Outcome
Graphene Oxide Amide bond formation between the carboxylic acid groups on GO and the deprotected amines of the molecule.Improved dispersibility in biological media and introduction of reactive sites for further conjugation.
Carbon Nanotubes Covalent attachment via esterification or amidation reactions with functional groups on the CNT surface.Enhanced compatibility with polymer matrices for composite materials.

Integration into Advanced Sensing Applications

The integration of functional molecules onto sensor platforms is fundamental to the development of advanced sensing technologies. While there is no direct research demonstrating the use of this compound in sensing applications, its structure offers possibilities for such integration.

Following its attachment to a nanomaterial-based transducer (as described in 4.3.1), the terminal groups of the molecule could be modified with recognition elements such as antibodies, enzymes, or nucleic acids. The flexible spacer arms could provide the necessary distance and orientation for these biorecognition events to occur with minimal steric hindrance. For example, a graphene-based field-effect transistor (FET) sensor could be functionalized with this molecule, which would then be used to immobilize enzymes for the detection of specific metabolites. The binding of the target analyte would induce a change in the electronic properties of the graphene, which could be measured as the sensor output.

Sensing PlatformRole of this compoundPotential Analyte
Electrochemical Biosensor As a linker molecule to attach enzymes to a graphene-modified electrode.Glucose, lactate, or other metabolites.
Optical Biosensor To immobilize antibodies on a gold nanoparticle surface.Specific proteins or disease biomarkers.
Gas Sensor As a component of a polymer matrix to coat a carbon nanotube-based sensor.Volatile organic compounds (VOCs).

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Reaction Mechanisms Involving the 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid Scaffold

The chemical utility of the this compound scaffold is primarily realized in its role as a bifunctional, or heterobifunctional, linker molecule. Its reaction mechanisms are centered on the sequential and controlled coupling of its distinct functional groups: a carboxylic acid and two protected primary amines. This scaffold is frequently employed in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein. nih.govexplorationpub.com

The general mechanistic pathway for incorporating this scaffold involves two key stages:

Amide Bond Formation via the Carboxylic Acid: The synthesis is typically initiated by activating the carboxylic acid group of the benzoic acid ring. This activation enhances its electrophilicity, making it susceptible to nucleophilic attack by an amine-containing molecule, such as a ligand for an E3 ligase or a protein of interest (POI). Common peptide coupling reagents are used for this activation step. The reaction proceeds through the formation of a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides or an active ester with BOP reagents), which is then readily displaced by the amine to form a stable amide bond. The presence of the Boc-protecting groups on the ethoxy side chains is crucial at this stage, as it prevents the primary amines from competing in the reaction.

Amine Deprotection and Subsequent Coupling: Once the first ligand is attached via the carboxyl group, the next step involves the removal of the tert-butyloxycarbonyl (Boc) protecting groups. This is a classic acid-catalyzed deprotection reaction, typically carried out under anhydrous acidic conditions using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the two primary amines as their trifluoroacetate (B77799) salts. These newly exposed primary amines can then undergo a second amide bond formation with the carboxylic acid of a second ligand, again using standard peptide coupling reagents.

This stepwise reaction sequence ensures a controlled and directional synthesis, allowing for the precise assembly of complex molecular architectures. The scaffold's structure, with its meta-substituted diether linkages, provides a specific spatial orientation for the attached ligands, which is a critical parameter in applications like PROTAC design. explorationpub.com

Table 1: Common Reagents in Reaction Mechanisms Involving the Scaffold

Reaction StepPurposeCommon Reagents
Carboxylic Acid Activation & Amide CouplingTo form an amide bond at the benzoic acid siteHATU, HBTU, PyBOP, DCC, EDC
Boc Group DeprotectionTo remove the Boc protecting groups and expose the primary aminesTrifluoroacetic acid (TFA) in Dichloromethane (DCM)
Exposed Amine CouplingTo form amide bonds at the newly deprotected amine sitesHATU, HBTU, PyBOP, DCC, EDC

Structure-Activity Relationship (SAR) Insights Derived from Modifications of the Chemical Compound and its Derivatives

Key SAR insights based on modifications of this scaffold's core structure include:

Linker Length and Flexibility: The length of the ethoxy chains is a critical parameter. Shortening or lengthening these chains directly alters the distance between the two conjugated ligands. An optimal linker length is required to facilitate productive protein-protein interactions within the ternary complex. explorationpub.com If the linker is too short, steric clashes may prevent the complex from forming. If it is too long, the entropic penalty of forming the complex may be too high, or an unproductive binding orientation may be adopted. nih.gov Replacing the ethyl units with longer, more flexible polyethylene (B3416737) glycol (PEG) units can also enhance solubility and permeability, but may lead to less defined binding conformations. arxiv.org

Linker Rigidity: The scaffold possesses a degree of flexibility due to the ether linkages. Introducing more rigid elements, such as piperazine (B1678402) rings or alkynes, into the linker structure can constrain the conformational freedom of the PROTAC. nih.gov This can be advantageous, as it can reduce the entropic cost of ternary complex formation and lock the molecule into a more bioactive conformation, leading to improved degradation potency.

The following table outlines hypothetical SAR data based on established principles in PROTAC linker design, illustrating how modifications to the core scaffold could influence degradation activity.

Table 3: Hypothetical Structure-Activity Relationship (SAR) for Scaffold-Based PROTAC Linkers

Modification to Core ScaffoldRationale for ModificationPredicted Impact on Activity (DC₅₀)
Lengthen side chains (e.g., using -O-(CH₂)₃-NHBoc)Increase distance between POI and E3 LigaseMay increase or decrease potency depending on optimal distance for ternary complex formation.
Shorten side chains (e.g., using -O-CH₂-NHBoc)Decrease distance between POI and E3 LigaseLikely to decrease potency due to increased steric hindrance.
Introduce PEG units (e.g., -O-(CH₂CH₂O)₂-CH₂-NHBoc)Increase flexibility and hydrophilicityPotentially improved solubility and cell permeability, but may decrease potency if flexibility is too high.
Incorporate a rigid element (e.g., replace one side chain with a piperazine-based linker)Decrease conformational entropyCould significantly increase potency by pre-organizing the molecule for optimal binding.
Add a fluoro group to the 4-position of the benzoic acid ringBlock potential metabolic site, alter electronicsMay improve metabolic stability and pharmacokinetic properties, with unpredictable effects on potency.

These insights demonstrate that the this compound scaffold is not a passive component but an active contributor to the biological function of the molecules it helps create. Systematic modification of its structure is a key strategy for optimizing the performance of resulting therapeutic agents. nih.gov

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape and Key Advancements

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid has established itself as a versatile and valuable bifunctional molecule in chemical synthesis and biomedical sciences. Its structure, featuring a central benzoic acid core flanked by two Boc-protected aminoethoxy arms, provides a unique combination of functionalities. The carboxylic acid group offers a convenient point for conjugation, while the terminal Boc-protected amines allow for controlled deprotection and subsequent modification. This architecture makes it an excellent building block and linker molecule. chemimpex.com

Key advancements in the application of this compound have been notable in several areas. In medicinal chemistry and bioconjugation, it serves as a critical intermediate for creating more complex molecules. chemimpex.com Its ability to link different molecular entities has been leveraged in the development of targeted drug delivery systems, where it can connect a therapeutic agent to a targeting moiety, potentially improving efficacy and specificity. chemimpex.comnih.gov The Boc-protected amino groups enhance stability and solubility, which are favorable characteristics for peptide synthesis and the development of novel therapeutics and diagnostic tools. chemimpex.com Furthermore, its role as a building block extends to the synthesis of specialized and functionalized polymers in materials science. chemimpex.comchemimpex.com The synthesis of dendrimers, highly branched and well-defined macromolecules, has also utilized this compound to create specific structures for potential applications in nanomedicine. researchgate.netchemrxiv.org

Identification of Remaining Challenges and Untapped Potential

Despite its utility, challenges remain in maximizing the potential of this compound. A primary challenge lies in the synthesis process itself. While effective, multi-step syntheses can be complex and may require careful optimization to achieve high yields and purity, which is crucial for clinical and high-tech applications. The cost and scalability of production can also be a limiting factor for large-scale applications.

Another challenge is related to the linker properties in complex biological systems. The length, flexibility, and chemical nature of the linker can significantly impact the biological activity of the final conjugate. nih.gov Minor structural changes in the linker can have dramatic biological consequences, and achieving the optimal conformation for protein-protein interactions remains a significant hurdle. nih.gov For instance, in Proteolysis Targeting Chimeras (PROTACs), the linker is not just a passive spacer but plays an active role in orienting the target protein and the E3 ligase for effective ubiquitination. wuxibiology.com The full potential of linker design to control these interactions is yet to be realized.

The untapped potential of this compound is considerable. Its application could be expanded to new types of bifunctional molecules beyond current uses. For example, its structure is well-suited for creating molecular glues that induce proximity between proteins to achieve novel biological effects. nih.govnih.gov There is also significant potential in developing "split-and-mix" delivery platforms, where different parts of a therapeutic system are delivered separately and assemble at the target site, a strategy that could overcome issues of low permeability and rapid clearance associated with larger bifunctional molecules. mdpi.com In materials science, its use in creating smart materials that respond to specific stimuli is an area ripe for exploration.

Projections for Future Research Directions in Synthesis, Biomedical Applications, and Materials Science

Future research on this compound and similar bifunctional linkers is poised to advance on several fronts:

Synthesis:

Process Optimization: A major focus will be on developing more efficient, cost-effective, and scalable synthetic routes. This may involve exploring novel catalysts, flow chemistry techniques, or biocatalytic methods to improve yields and reduce waste. mdpi.com

Linker Diversification: Future work will likely involve the synthesis of a library of derivatives with varied linker lengths, rigidities, and chemical properties. This will provide a toolkit for fine-tuning the performance of bifunctional molecules in specific applications. nih.gov

Biomedical Applications:

Advanced Drug Delivery: Research will continue to focus on using this compound to create sophisticated drug delivery systems, such as nanocarriers and stimuli-responsive systems that allow for controlled, on-demand drug release at the target site. mdpi.comnih.gov

Next-Generation PROTACs and Molecular Glues: The design of more effective PROTACs will be a key area, with an emphasis on optimizing the linker to control the formation and stability of the ternary complex. wuxibiology.com This includes developing photoswitchable or cleavable linkers for greater temporal and spatial control. nih.gov There is also a growing interest in expanding the repertoire of E3 ligases that can be recruited to degrade new classes of proteins. wuxibiology.com

Bioconjugation and Diagnostics: The development of novel bioconjugation strategies using this linker will remain an active area of research, enabling the creation of advanced antibody-drug conjugates (ADCs) and diagnostic agents with improved properties. acs.org

Materials Science:

Functional Polymers and Biomaterials: The compound will likely be used to synthesize novel polymers with tailored properties for medical devices, tissue engineering scaffolds, and biocompatible coatings. chemimpex.com Its bifunctional nature allows for the creation of cross-linked networks and functionalized surfaces.

Self-Assembling Systems: Leveraging its structure to drive the self-assembly of molecules into well-defined nanostructures is a promising direction. These systems could find applications in nanoelectronics, sensor technology, and catalysis. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.